molecular formula C21H23NO8S B3018375 ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-49-8

ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B3018375
CAS No.: 866134-49-8
M. Wt: 449.47
InChI Key: RCKIBSYZUDIORJ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative featuring a 1,4-benzoxazine core substituted with a 4-methoxyphenyl sulfonyl group at position 4, a methoxy-oxoethyl side chain at position 6, and an ethyl carboxylate ester at position 2. The sulfonyl and ester functionalities enhance its stability and modulate electronic properties, making it a versatile scaffold for further derivatization.

Properties

IUPAC Name

ethyl 6-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8S/c1-4-29-21(24)19-13-22(31(25,26)16-8-6-15(27-2)7-9-16)17-11-14(12-20(23)28-3)5-10-18(17)30-19/h5-11,19H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIBSYZUDIORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Esterification: The carboxylate group can be formed through esterification reactions involving carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzoxazines have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methoxy and sulfonyl groups may enhance biological activity by improving solubility and bioavailability .

Antimicrobial Properties

Benzoxazines have also shown promise as antimicrobial agents. The sulfonamide moiety is known to possess antibacterial properties, which could be beneficial in developing new antibiotics or antimicrobial treatments . Further studies are needed to evaluate the efficacy of this specific compound against various pathogens.

Materials Science

The unique structure of this compound makes it an interesting candidate for materials science applications.

Polymer Development

Benzoxazines are recognized for their use as high-performance thermosetting resins. They can be polymerized to form materials with excellent thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to the development of advanced materials suitable for aerospace, automotive, and electronic applications .

Coatings and Adhesives

Due to their thermal and chemical resistance, benzoxazine-based formulations are being explored for coatings and adhesives. The presence of functional groups in this compound may enhance adhesion properties and durability in various environments .

Synthesis and Characterization

A study conducted on the synthesis of similar benzoxazine derivatives demonstrated effective methods for producing these compounds with high yields. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity and purity of the synthesized compounds .

Biological Evaluation

In vitro studies have shown that certain benzoxazine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives with similar substituents were tested against human breast cancer cells, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Groups: The 4-methoxyphenyl sulfonyl group in the target compound contrasts with simpler sulfonyl (e.g., ethylsulfonyl in ) or non-sulfonyl substituents (e.g., benzyl in ).
  • Position 6 Substituents : The methoxy-oxoethyl group introduces a ketone functionality absent in chloro (7b) or methyl (7d) analogues, which may influence reactivity in downstream reactions such as nucleophilic additions or reductions.

Physicochemical Properties

Comparative data from elemental analysis and spectroscopy reveal trends:

Property Target Compound (Expected) 7b 7d 10c
C% (Calc/Found) ~57-63% (similar to sulfonyl analogues) 46.18/46.42 (C₁₁H₁₂NO₃Br) 73.29/73.62 (C₁₉H₂₁NO₃) 63.43/63.83 (C₁₉H₁₈NO₄Cl)
IR ν(CO) (cm⁻¹) ~1740 (ester), ~1660 (ketone) 1741 1741 1743 (ester), 1661 (CHO)
Melting Point 100-120°C (estimated) Not reported 98-100°C 120-124°C

Notable Differences:

  • The target compound’s dual electron-withdrawing groups (sulfonyl, ketone) may lower melting points compared to halogenated derivatives like 10c.
  • IR spectra confirm ester carbonyl stretches (~1740 cm⁻¹) across all compounds, but the ketone in the target compound may introduce additional absorption near 1660 cm⁻¹.

Biological Activity

Ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic compound with potential biological activities. Its structure suggests possible applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C21H23NO8S, with a molecular weight of 487.45 g/mol. It features a benzoxazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzoxazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anti-inflammatory Activity

The benzoxazine scaffold is often associated with anti-inflammatory effects. In vitro assays have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. Compounds with modifications similar to those in this compound have been reported to exhibit IC50 values in the low micromolar range against COX-II .

Antioxidant Activity

The antioxidant capacity of benzoxazine derivatives has been a focus of research due to their potential protective effects against oxidative stress-related diseases. Studies have shown that modifications to the benzoxazine structure can enhance antioxidant properties, which may be applicable to this compound .

Case Studies and Research Findings

Study Findings Reference
Study on Benzoxazine DerivativesDemonstrated antimicrobial activity against E. coli and S. aureus
COX-II Inhibition StudyCompounds showed IC50 values as low as 0.011 μM
Antioxidant Capacity EvaluationEnhanced antioxidant activity compared to standard antioxidants

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Pathways : The sulfonamide and methoxy groups may interact with key enzymes involved in inflammatory pathways.
  • Radical Scavenging : The structure may facilitate electron donation, neutralizing free radicals.
  • Membrane Disruption : Antimicrobial properties may arise from the ability to disrupt bacterial cell membranes.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Yield improvements (up to 72%) are achieved by slow addition of sulfonyl chloride to prevent dimerization .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer :
Combine the following analytical techniques:

  • X-ray Crystallography : Resolve the 3D conformation, particularly the dihydro-2H-benzoxazine ring puckering and sulfonyl group orientation (e.g., C–S bond length: 1.76 Å, S–O: 1.43 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 1.25 (triplet, ester CH3), δ 3.80 (singlet, methoxy groups), and δ 4.20 (quartet, ester CH2) .
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~170 ppm) and sulfonyl connectivity .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 493.15; observed: 493.14) .

Advanced: How do crystallographic studies resolve conformational ambiguities in the benzoxazine ring?

Methodological Answer :
X-ray diffraction reveals:

  • The 3,4-dihydro-2H-1,4-benzoxazine ring adopts a half-chair conformation with C2 and C3 atoms deviating by 0.45 Å from the mean plane .
  • The sulfonyl group forms a dihedral angle of 68° with the benzoxazine ring, influencing steric interactions in downstream reactions .
  • Hydrogen-bonding networks (e.g., C=O⋯H–N, 2.89 Å) stabilize the crystal lattice, critical for interpreting solubility and stability .

Q. Data Contradictions :

  • Some studies report a boat conformation for analogous compounds under high-temperature crystallization . Researchers should compare multiple datasets to identify temperature-dependent polymorphism.

Advanced: What strategies are effective for analyzing substituent effects on biological activity?

Q. Methodological Answer :

SAR Studies :

  • Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing groups (e.g., 4-chlorophenylsulfonyl) to assess changes in receptor binding .
  • Modify the ester (e.g., ethyl to methyl) to study hydrolysis rates in physiological buffers .

In Silico Docking : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2) based on sulfonyl group orientation .

Experimental Validation : Test derivatives in enzyme inhibition assays (IC50 comparisons) and correlate with LogP values (calculated via ChemDraw) .

Advanced: How can computational methods address discrepancies in reaction mechanism proposals?

Q. Methodological Answer :

  • DFT Calculations : Model the sulfonylation step to identify transition states (e.g., B3LYP/6-31G* level). Studies show a concerted mechanism with a 25 kcal/mol activation barrier .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between SN1/SN2 pathways during esterification. Observed KIE >1.2 supports an SN2 mechanism .
  • Contradiction Resolution : Conflicting reports on sulfonyl group reactivity (nucleophilic vs. electrophilic behavior) can be resolved by comparing Mulliken charges in DFT models .

Advanced: What experimental designs mitigate challenges in purifying this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate sulfonylated byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water 4:1) to obtain needle-shaped crystals (mp 148–150°C) .
  • HPLC-PDA : Monitor purity (>95%) at λ = 254 nm with a C18 column (acetonitrile/water 65:35) .

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